Isopropyl 3-formylpicolinate
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Overview
Description
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
- Isoindolinone Formation : Isopropyl carbamates derived from benzylamines can be transformed into isoindolinones via Bischler-Napieralski-type cyclization, highlighting a method for constructing valuable heterocyclic compounds (Satoshi Adachi et al., 2014).
- Ozonolysis Applications : Efficient access to 3-formyl-2-methoxycarbonylpyridine and isopropyl 3-formylpyridine-2-carboxylate through ozonolysis of alkoxyquinolines showcases their role as intermediates in synthesizing complex molecules like antihistamine precursors (Mathias C. Eichler & D. H. Grayson, 2014).
Material Science and Polymer Chemistry
- Thermo-responsive Polymers : Modification of polyoxazolines with isopropyl groups leads to thermo-responsive polymers, demonstrating the material's potential in creating temperature-sensitive applications (C. Diehl & H. Schlaad, 2009).
- Electrochemical Studies : The electrochemical reduction of ethylpicolinate derivatives, including isomer studies, provides insight into the electrochemical behavior of similar compounds, which could influence the development of new electrochemical sensors or reactors (A. M. Romulus & A. Savall, 2000).
Analytical Chemistry
- Chromatography and Separation : The separation and determination of cytosine derivatives using specific stationary phases indicate the utility of isopropyl-containing compounds in enhancing chromatographic techniques (M. Kluska et al., 2014).
- Electrochemical Sensing : A study on gold nanoparticles stabilized by a silsesquioxane polymer showcases the potential for using modified isopropyl compounds in the development of sensors for detecting environmental pollutants (P. S. D. Silva et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
propan-2-yl 3-formylpyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(2)14-10(13)9-8(6-12)4-3-5-11-9/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKCUMSPCMDJCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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